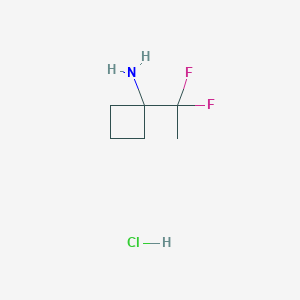

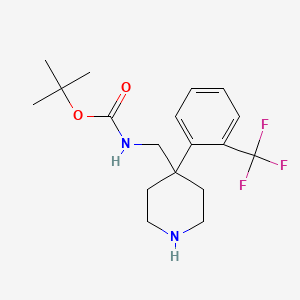

![molecular formula C8H7ClO4S2 B2676939 2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide CAS No. 208643-45-2](/img/structure/B2676939.png)

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 2,3-Dihydrobenzo[b]thiophene 1,1-dioxides and derivative motifs are widely distributed with significant applications in many biologically active compounds . They are important synthetic intermediates in the field of organic synthesis .

Synthesis Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This method affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Chemical Reactions Analysis

The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed . This reaction proceeded smoothly in the catalytic system with excellent results .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide and its derivatives serve as critical intermediates in the synthesis of various chemical compounds, including topically active carbonic anhydrase inhibitors for potential glaucoma treatment. Studies have shown that derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide exhibit potent ocular hypotensive activity, underlining their utility in medicinal chemistry (S. Graham et al., 1989). Additionally, reactions of dihydrobenzo[c]thiophene dioxides with electrophilic agents demonstrate the compound's versatility in undergoing nitration, sulfonation, and iodination, facilitating electrophilic substitution and further chemical modification (G. A. Tashbaev, 2005).

Catalysis and Green Chemistry

In green chemistry, this compound derivatives have been explored for their roles in oxidation processes. A sustainable method for the oxidation of 1,3-dihydrobenzo[c]thiophenes to sulfones using metalloporphyrin complexes demonstrates the compound's adaptability in environmentally friendly chemical reactions, offering high yields under mild conditions (Gustavo da Silva et al., 2014). Moreover, nickel-catalyzed asymmetric hydrogenation of cyclic alkenyl sulfones, such as benzo[b]thiophene 1,1-dioxides, highlights innovative approaches in catalysis, achieving high yields and excellent enantioselectivities for hydrogenation products (Gongyi Liu et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTLGROTQDMDSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)

![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)